(3-Hydroxypropyl)(sulfamoyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

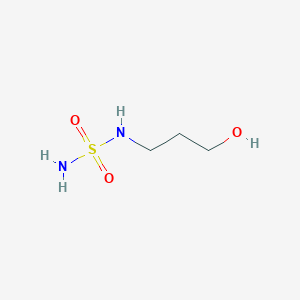

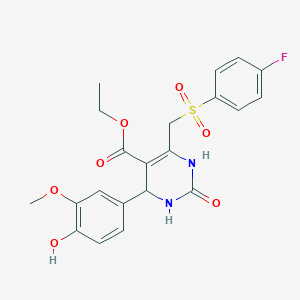

“(3-Hydroxypropyl)(sulfamoyl)amine” is a chemical compound with the molecular formula C3H10N2O3S . It contains a total of 18 bonds, including 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 hydroxyl group, 1 primary alcohol, and 1 sulfonamide .

Molecular Structure Analysis

The molecule of “this compound” contains 19 atoms in total: 10 Hydrogen atoms, 3 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom . It has 18 bonds, including 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 hydroxyl group, 1 primary alcohol, and 1 sulfonamide .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 154.19 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Immunodiagnostic Applications

- Crosslinking Antibodies: A study by Vashist (2012) explored the use of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in crosslinking antibodies on amine-functionalized platforms. This has implications for the development of immunoassays and diagnostic tools (Vashist, 2012).

Organic Synthesis and Reactivity

- Sulfamoyl Azides and Triazoles: Culhane & Fokin (2011) discussed the generation of sulfamoyl azides from secondary amines and their reaction with alkynes to form 1-sulfamoyl-1,2,3-triazoles, showcasing the compound's utility in organic synthesis (Culhane & Fokin, 2011).

- Sulfamates and Sulfamides Synthesis: Wang et al. (2021) reported on a new sulfamoylation agent that improves the synthesis of various sulfamates and sulfamides, indicating the relevance of sulfamoyl groups in complex molecule synthesis (Wang et al., 2021).

Catalysis and Chemical Reactions

- C-H Amination: Wehn & Du Bois (2005) explored the use of C-H amination in the synthesis of benzene-fused cyclic sulfamates, highlighting the compound's role in facilitating novel bond formations (Wehn & Du Bois, 2005).

- Reductive Amination: Deng et al. (2011) described a novel reductive amination process for carbonyl compounds using a magnetically recoverable catalyst, demonstrating the compound's utility in green chemistry (Deng et al., 2011).

Novel Compounds and Synthesis Methods

- Synthesis of Enantiopure 3-Hydroxypiperidines: Simal et al. (2015) discussed the synthesis of enantiopure 3-hydroxypiperidines from sulfinyl dienyl amines, showcasing innovative methods in synthesizing complex molecules (Simal et al., 2015).

- Novel Benzylsulfamides: Göksu et al. (2014) synthesized a series of novel benzylsulfamides and investigated their inhibition effects on carbonic anhydrase enzymes, indicating potential biomedical applications (Göksu et al., 2014).

Mechanism of Action

Target of Action

Sulfamoyl compounds are generally known to interact with various enzymes and receptors in the body, altering their function and leading to therapeutic effects .

Mode of Action

Sulfamoyl compounds typically act by binding to their target enzymes or receptors, thereby modulating their activity . The hydroxypropyl group may enhance the compound’s solubility and bioavailability, potentially improving its interaction with its targets .

Biochemical Pathways

Sulfamoyl compounds are often involved in various biochemical reactions, including those related to the metabolism of certain drugs and toxins .

Pharmacokinetics

The presence of the hydroxypropyl group may enhance the compound’s solubility, potentially improving its absorption and distribution within the body .

Result of Action

Sulfamoyl compounds typically exert their effects by modulating the activity of their target enzymes or receptors, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Hydroxypropyl)(sulfamoyl)amine. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

1-hydroxy-3-(sulfamoylamino)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O3S/c4-9(7,8)5-2-1-3-6/h5-6H,1-3H2,(H2,4,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPBKTTWBUBQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2452404.png)

![3-[2-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one](/img/structure/B2452412.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2452423.png)

![3-(2-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452424.png)